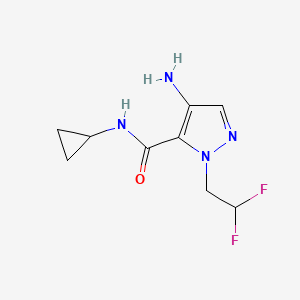![molecular formula C17H16N8 B2771459 6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415457-06-4](/img/structure/B2771459.png)
6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a purine ring (a type of heterocyclic aromatic organic compound), a pyrrole ring (a five-membered ring with the formula C4H4NH), and a pyridine ring (a six-membered ring with the formula C5H5N). These types of compounds are often found in many important biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The purine ring is a fused ring system consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The pyrrole and pyridine rings are five- and six-membered rings, respectively . The exact arrangement of these rings in the molecule would depend on the specifics of the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various ring structures. For example, the purine ring might undergo reactions at the nitrogen atoms, while the pyrrole ring might undergo reactions at the carbon-carbon double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specifics of its structure. For example, the presence of the nitrogen atoms in the ring structures might make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
Pyridine derivatives are synthesized through various chemical reactions, with their structural features extensively studied using techniques like X-ray diffraction, IR, and electronic spectroscopy. For instance, the synthesis of certain pyridine derivatives and their optical properties investigated through UV-vis absorption and fluorescence spectroscopy highlights the role of substituents on their emission spectra, confirmed by single-crystal X-ray diffraction methods (Cetina, Tranfić, Sviben, & Jukić, 2010). This underscores the importance of pyridine derivatives in understanding the effects of molecular structure on optical behavior.
Molecular Docking and In Vitro Screening
The exploration of pyridine derivatives extends into their potential biological activities. For example, novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. Such studies indicate the promising nature of these compounds in drug development and therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). This suggests the potential of pyridine derivatives in contributing to the discovery of new drugs or therapeutic agents.
Quantum Chemical Studies
Quantum chemical computations, such as Density Functional Theory (DFT), play a crucial role in predicting the properties of pyridine derivatives. Comparative experimental and theoretical studies on certain pyridine derivatives, using DFT for vibrational frequencies and molecular docking to explore binding modes, indicate the compound's pharmaceutical importance (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020). These insights are valuable for understanding the molecular basis of the compound's interactions and reactivity, providing a foundation for further pharmaceutical applications.
将来の方向性
特性
IUPAC Name |
6-[5-(7H-purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-3-11-1-2-14(19-4-11)24-5-12-7-25(8-13(12)6-24)17-15-16(21-9-20-15)22-10-23-17/h1-2,4,9-10,12-13H,5-8H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBFSQDIZCMQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)
![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)
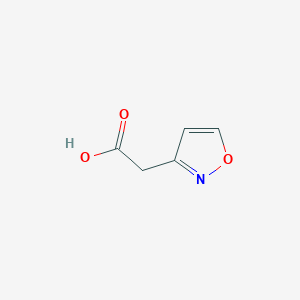
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)
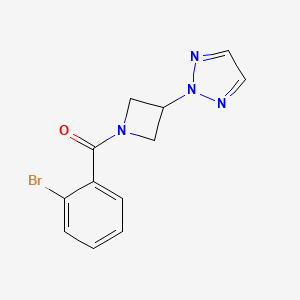

![N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2771387.png)
![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)
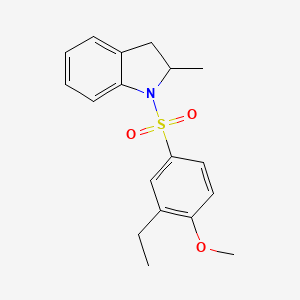
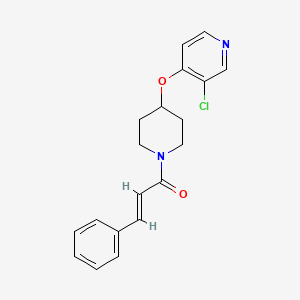
![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)
